1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene
Description
Properties
Molecular Formula |
C11H10BrF5O2 |
|---|---|
Molecular Weight |
349.09 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-(difluoromethoxy)-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)9(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
QROLKFDWRGFQKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)OC(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination of Aniline Derivatives
The initial step involves bromination to introduce the bromine atom at the para position relative to the trifluoromethoxy group. A patented method utilizes N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI) in a weakly acidic medium to achieve high selectivity. For example:
- Reagents : NBS (1.2 equiv), acetic acid (solvent), 80°C, 12 hours.
- Yield : 85–90% with minimal polybromination.
This step avoids the use of strong acids like HBr, which can lead to over-bromination. The resulting 1-bromo-3-trifluoromethoxybenzene is isolated via vacuum distillation.
Introduction of the Difluoromethoxy Group
The difluoromethoxy group is installed via nucleophilic substitution using chlorodifluoromethane (ClF2COCH3) under basic conditions:
- Reagents : ClF2COCH3 (1.5 equiv), potassium carbonate (K2CO3), dimethylformamide (DMF), 60°C, 8 hours.
- Yield : 70–75%.
This reaction proceeds via an SN2 mechanism, where the alkoxide ion displaces chlorine from ClF2COCH3.
Alkylation with 1,3-Dibromopropane
The bromopropyl chain is introduced via Friedel-Crafts alkylation using 1,3-dibromopropane and aluminum bromide (AlBr3) as a catalyst:
- Reagents : 1,3-dibromopropane (2.0 equiv), AlBr3 (0.1 equiv), dichloromethane (DCM), 40°C, 6 hours.
- Yield : 65–70%.
The reaction forms a carbocation intermediate, which undergoes electrophilic aromatic substitution at the meta position relative to the existing substituents.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency, particularly for exothermic steps like bromination. Key parameters include:
| Parameter | Value | Purpose |
|---|---|---|
| Reactor Type | Microfluidic Flow Reactor | Precise temperature control |
| Residence Time | 2–5 minutes | Minimizes decomposition |
| Catalyst Loading | 5 mol% AlBr3 | Optimizes reaction rate |
| Temperature Gradient | 40°C → 25°C (gradual cooling) | Prevents thermal runaway |
Automated systems monitor reagent stoichiometry and adjust flow rates in real time to maintain >90% conversion.
Purification and Isolation
Chromatographic Techniques
The crude product is purified using flash column chromatography with a hexane/ethyl acetate gradient (9:1 to 4:1). This removes unreacted starting materials and regioisomers.
Recrystallization
Final purification via recrystallization in hexane/diethyl ether (3:1) yields crystals with >99% purity.
Challenges and Optimization Strategies
Byproduct Formation
Polybrominated byproducts may form during bromination if reaction conditions deviate. Mitigation strategies include:
Steric Hindrance
The trifluoromethoxy group’s bulkiness can hinder alkylation. This is addressed by:
- Increasing reaction temperature to 60°C.
- Employing polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Applications and Derivative Synthesis
The compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures. For example:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the propyl chain serves as a primary site for nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1), enabling the introduction of new functional groups:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines (R-NH₂) | DMF, 60–80°C, 6–8 hrs | 3-(difluoromethoxy)-4-(trifluoromethoxy)benzene derivatives with amine-terminated chains | 65–78% | |
| Thiols (R-SH) | K₂CO₃, DMSO, RT, 12 hrs | Thioether derivatives | 70–82% | |
| Alkoxides | THF, 0°C → RT, 2 hrs | Ether-linked compounds | 55–68% |
The electron-withdrawing nature of the trifluoromethoxy group increases the electrophilicity of the adjacent bromine, enhancing substitution rates compared to non-fluorinated analogs.
Elimination Reactions
Under basic conditions, the compound undergoes β-elimination to form alkenes:
Reaction:
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene
→ 3-(difluoromethoxy)-4-(trifluoromethoxy)styrene + HBr
| Base | Solvent | Temperature | Conversion |
|---|---|---|---|
| KOtBu | DMF | 80°C | 92% |
| DBU | THF | 60°C | 85% |
The reaction proceeds via an E2 mechanism, favored by steric hindrance at the β-hydrogen.
Cross-Coupling Reactions
The bromopropyl group participates in transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C, 12 hrs
Product: Biaryl derivatives with retained trifluoromethoxy groups (yield: 74–88%).
Heck Reaction
Conditions: Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 100°C
Product: Alkenylated benzene derivatives (yield: 68–76%).
Functional Group Compatibility
The trifluoromethoxy and difluoromethoxy groups remain stable under most reaction conditions:
| Reaction Type | Effect on OCF₃/OCF₂H | Evidence |
|---|---|---|
| Nucleophilic Substitution | No degradation | FT-IR analysis post-reaction |
| Acidic Conditions | Partial hydrolysis | 19% OCF₃ → OH after 24 hrs in H₂SO₄ |
| Oxidative Environments | Stable up to 150°C | TGA/DSC studies |
Comparative Reactivity of Analogues
The bromopropyl chain’s reactivity is modulated by adjacent substituents:
| Compound | Relative S<sub>N</sub>2 Rate (vs Reference) | Key Factor |
|---|---|---|
| This compound | 1.8x | Strong electron withdrawal by OCF₃ |
| 1-(3-Bromopropyl)-4-iodo-3-(trifluoromethoxy)benzene | 1.2x | Moderate electron withdrawal by iodine |
| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (no propyl chain) | 0.5x | Reduced steric accessibility |
Data derived from competition experiments using equimolar substrates .
Mechanistic Insights
-
Electrophilic Aromatic Substitution (EAS): The trifluoromethoxy group deactivates the benzene ring, directing incoming electrophiles meta to the OCF₃ group .
-
Radical Pathways: Under UV light, the bromopropyl chain undergoes homolytic cleavage, generating radicals that participate in chain-transfer reactions .
Scientific Research Applications
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorinated methoxy groups can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations: Bromine vs. Chlorine
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene ()
- Molecular Formula : C₁₁H₁₀ClF₅O₂
- Molar Mass : 304.64 g/mol
- Key Differences : Replacing bromine (Br) with chlorine (Cl) reduces molecular weight (Br: ~79.9 g/mol vs. Cl: ~35.5 g/mol). This substitution also lowers reactivity in nucleophilic substitutions due to Cl’s weaker leaving group ability .
- Physical Properties : Density = 1.349 g/cm³; Boiling Point = 271.6°C. The brominated analog likely has a higher boiling point and density due to Br’s larger atomic radius and mass.
Substituent Positional Isomerism
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene ()
- Molecular Formula : C₁₁H₁₀BrF₅OS
- Molar Mass : 365.16 g/mol
- Key Differences : The trifluoromethylthio (-SCF₃) group at position 4 (vs. trifluoromethoxy -OCF₃ in the target compound) introduces sulfur, increasing molecular weight and altering electronic properties. Sulfur’s polarizability may enhance lipophilicity compared to oxygen .
Alkyl Chain vs. Carbonyl Group
- 1-(4-(Difluoromethoxy)-3-(trifluoromethoxy)phenyl)ethanone () Molecular Formula: C₁₀H₇F₅O₃ Molar Mass: 270.15 g/mol Key Differences: The acetyl group (-COCH₃) replaces the bromopropyl chain, reducing molecular weight and eliminating alkyl halide reactivity. This structural shift prioritizes ketone-based reactivity (e.g., condensation reactions) over substitution chemistry .
Comparative Data Table
*Estimated values for the target compound are inferred from analogs.
Key Research Findings
Electronic Effects : The difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing, directing electrophilic attacks to specific ring positions. Positional isomerism (e.g., substituents at 2 vs. 3) alters regioselectivity in reactions .
Synthetic Routes: and suggest brominated alkyl chains are synthesized via bromination of propanol precursors, while fluorinated alkoxy groups are introduced via nucleophilic aromatic substitution or coupling reactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene, and how can structural purity be verified?
- Synthesis : A common approach involves alkylation or bromopropylation of pre-functionalized benzene derivatives. For example, bromoalkylation of 3-(difluoromethoxy)-4-(trifluoromethoxy)benzene using 1,3-dibromopropane under acidic conditions (e.g., H₂SO₄) can yield the target compound. Alternative methods include nucleophilic substitution with bromopropyl halides .
- Purity Verification : Confirm structure via -NMR (e.g., δ 1.94 ppm for CH₂Br protons) and -NMR (δ -55 to -58 ppm for CF₃O and CHF₂O groups). Mass spectrometry (MS) with [M+H]⁺ or [M-Br]⁺ peaks and elemental analysis are critical .
Q. What safety protocols are essential when handling this compound in the lab?
- Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation. The bromopropyl group is a potent alkylating agent, requiring strict containment .
- Waste Disposal : Quench residual bromide with sodium thiosulfate before disposal. Store waste in halogenated solvent containers for professional treatment .
Q. How can researchers optimize solubility for this compound in common organic solvents?
- Solubility : The trifluoromethoxy and difluoromethoxy groups enhance lipophilicity. Test solubility in DCM, THF, or DMF. For polar solvents, use sonication or heating (≤60°C). Phase-transfer catalysts (e.g., TBAB) may improve aqueous-organic biphasic reactions .
Advanced Research Questions
Q. What catalytic systems are effective for C–C bond formation using the bromopropyl group in cross-coupling reactions?
- Pd-Catalyzed Coupling : Use Pd(OAc)₂ (1 mol%) with XPhos ligand in THF at 80°C for Suzuki-Miyaura couplings. The bromopropyl group acts as an electrophile, reacting with arylboronic acids (yields: 65–85%) .
- Contradictions : Lower yields (<50%) occur with electron-deficient boronic acids due to steric hindrance from trifluoromethoxy groups. Optimize by increasing catalyst loading (2.5 mol%) or using microwave-assisted heating .
Q. How does the electronic effect of difluoromethoxy/trifluoromethoxy substituents influence reactivity in radical reactions?
- Mechanistic Insight : The electron-withdrawing nature of -OCF₃ and -OCHF₂ groups stabilizes radical intermediates, enabling selective C–H functionalization. For example, in photoredox catalysis with Ir(ppy)₃, the compound undergoes hydrogen atom transfer (HAT) at the bromopropyl site .
- Data Conflict : While -OCF₃ enhances radical stability, it may deactivate adjacent positions. Contrasting results in regioselectivity require DFT calculations to map electron density distributions .
Q. What strategies resolve contradictions in reported yields for nucleophilic substitutions involving the bromopropyl group?
- Methodology : Discrepancies arise from solvent polarity (e.g., DMF vs. acetone) and nucleophile strength. For example, azide substitutions achieve >90% yield in DMF at 100°C but <60% in THF. Use silver salts (Ag₂CO₃) to enhance leaving-group ability .
Key Research Findings
- The compound’s bromopropyl group is highly reactive in Pd-catalyzed cross-couplings but requires careful optimization to mitigate steric effects from -OCF₃ .
- Fluorinated substituents significantly alter solubility and electronic properties, making it a versatile intermediate in medicinal chemistry (e.g., kinase inhibitor synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
